Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is an organic compound belonging to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an ester derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
- N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
Uniqueness
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused bicyclic structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and material science .
Biological Activity
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazopyridine core which is crucial for its biological activity. The presence of both amino and carboxylate functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity. In vitro studies have reported that this compound inhibits the growth of several cancer cell lines. For instance, it has been found to induce apoptosis in human colon carcinoma cells (HCT116) with a GI50 value of approximately 10 µM . The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It was shown to inhibit cyclooxygenase-2 (COX-2) activity in vitro with an IC50 value indicating significant potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests a potential therapeutic application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Amino Group Positioning : The position of the amino group on the imidazopyridine ring significantly affects binding affinity to biological targets.
- Carboxylate Modifications : Alterations in the carboxylate moiety can enhance solubility and bioavailability.
Table 1 summarizes the effects of various substitutions on biological activity:
Substitution Position | Modification Type | Biological Activity Impact |
---|---|---|
2 | Alkyl group | Increased antimicrobial activity |
3 | Halogen | Enhanced anticancer potency |
4 | Hydroxyl | Improved anti-inflammatory effects |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after a treatment regimen incorporating this compound .
- Infection Control : A laboratory study demonstrated that this compound could effectively reduce bacterial load in infected animal models when administered alongside conventional antibiotics .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3 |
InChI Key |
IKHQDZHMYVSQOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)N |
Origin of Product |
United States |
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